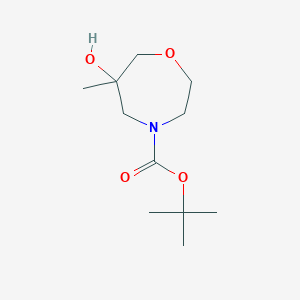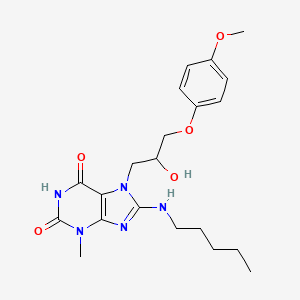
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It includes several biologically significant substances such as caffeine, theobromine, and the nucleotides of DNA and RNA. The specific compound mentioned has a complex structure with multiple substituents that could potentially impart a variety of biological activities.
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, the preparation of 7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved by intramolecular alkylation of certain mesyloxyethyl-purine-diones . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the purine ring to match the desired structure.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of alkylamino and hydroxypropyl groups, as seen in some cardiovascular-active purine compounds, suggests that the substituents on the purine ring can significantly affect the compound's interaction with biological targets . The methoxyphenoxy and pentylamino groups in the compound of interest are likely to influence its binding properties and overall activity.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, which can be used to further modify their structure or to understand their reactivity. For example, reactions with phosphines have been shown to yield N-substituted amino derivatives and phosphinates . Such reactions could be relevant for the functionalization of the compound or for the synthesis of related compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The specific substituents and functional groups present in the compound can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While the papers provided do not directly discuss the physical and chemical properties of the exact compound , they do provide insight into the properties of structurally related compounds, which can be informative .
Applications De Recherche Scientifique
Cardiovascular Activity
Studies on derivatives of purine dione have explored their cardiovascular activities. For example, synthesis and testing of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed strong prophylactic antiarrhythmic activity and hypotensive activity. These compounds displayed weak affinity for alpha(1)- and alpha(2)-adrenoreceptors, indicating potential applications in cardiovascular research (Chłoń-Rzepa et al., 2004).
Analgesic Activity
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has shown significant analgesic and anti-inflammatory effects. Some compounds were found to be more active than reference drugs, suggesting their utility as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Bioremediation Applications
A study on the possible role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system highlighted the potential of enzymes in degrading environmental pollutants. This research indicates the application of purine derivatives in environmental science and pollution control (Chhaya & Gupte, 2013).
Synthesis and Chemical Properties
Research on the synthesis and reactions of similar compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, explores the chemical properties and reactions of these derivatives. These studies contribute to the broader understanding of the synthesis and potential chemical applications of purine derivatives (Pimenova et al., 2003).
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(pentylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-4-5-6-11-22-20-23-18-17(19(28)24-21(29)25(18)2)26(20)12-14(27)13-31-16-9-7-15(30-3)8-10-16/h7-10,14,27H,4-6,11-13H2,1-3H3,(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSRVKWTVAMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)
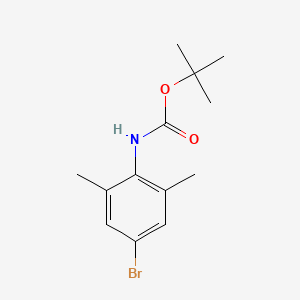
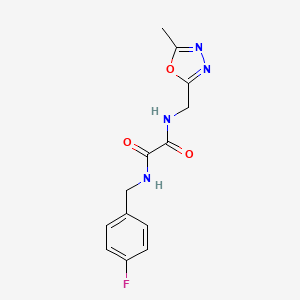
![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
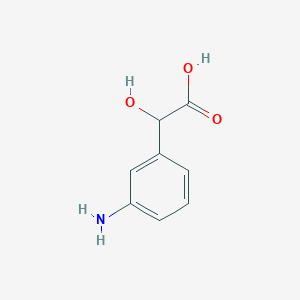
![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)
![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)
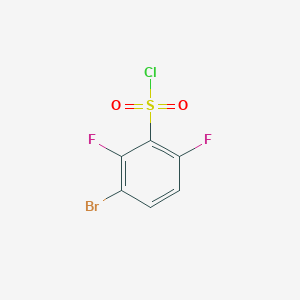
![2-(2-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2511006.png)
